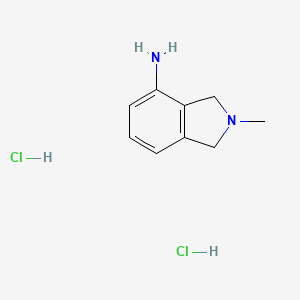

2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-isoindole derivatives has been explored through various methods. One approach involves the selective 2-alkylation of 2,3-dihydro-3-(substituted amino)-1H-isoindol-1-ones derived from 2-cyanobenzaldehyde using alkyl halides in a phase-transfer catalyst system . Another method reported the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones by reacting 2-formylbenzonitriles with dimethyloxosulfonium methylide . Additionally, the condensation of 1-aminoisoindole with bis-electrophilic compounds has been shown to produce various substituted isoindole derivatives . These methods provide a foundation for the synthesis of 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride by indicating potential starting materials and reaction conditions that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of isoindole derivatives is characterized by the presence of a 2,3-dihydro-1H-isoindole core. The research includes the X-ray structure of an inclusion compound related to the isoindole family, which shows discrete dimeric salt-like aggregates formed by strong hydrogen bonds . This information suggests that the molecular structure of 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride would likely exhibit similar hydrogen bonding capabilities, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of isoindole derivatives is highlighted by their ability to form various compounds through reactions with different electrophiles and nucleophiles. For instance, the reaction of 1-aminoisoindole with methyl 4-chloro-3-oxobutanoate leads to a regioselective formation of a pyrimido[2,1-a]isoindol-4(3H)-one derivative . This indicates that the amino group on the isoindole ring is reactive and can participate in condensation reactions, which could be relevant for the functionalization of the 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-isoindole derivatives are influenced by their molecular structure and substituents. The synthesis of N-substituted 2,3-dihydro-1H-isoindoles has been optimized using 1,4-dioxane as a solvent and sodium hydroxide as a base, which suggests that the solvent and reaction conditions can significantly affect the yield and purity of the products . The reactivity of primary alkyl amines in the synthesis of these derivatives is also noted to be faster compared to aromatic amines . These findings can be extrapolated to infer that the physical and chemical properties of 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride would be sensitive to the reaction conditions and the nature of substituents on the isoindole ring.

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- The synthesis and structural properties of novel substituted compounds have been extensively studied, demonstrating the importance of such compounds in understanding chemical reactions and molecular structures. For example, the reaction of chloral with substituted anilines resulted in the formation of respective trichloroethylidene anilines, showcasing the versatility of these reactions in producing a wide range of products under different conditions (Issac & Tierney, 1996).

Biopolymer Modification for Enhanced Properties

- Research into the chemical modification of xylan, a biopolymer, highlights the potential for creating new ethers and esters with specific functional groups. This work underscores the role of chemical modification in tailoring the properties of biopolymers for various applications, including drug delivery and the development of new materials with desirable characteristics (Petzold-Welcke et al., 2014).

Environmental and Toxicological Studies

- Extensive reviews and studies have been conducted on the environmental fate and toxicological effects of chemical compounds, such as herbicides, showcasing the importance of understanding the ecological impact and health risks associated with chemical pollutants. These studies contribute to the development of safer chemical practices and remediation strategies (Munro et al., 1999).

Bio-inspired Materials for Medical Applications

- The development of bio-inspired adhesive materials, such as chitosan-catechol, for biomedical applications reflects the growing interest in harnessing natural mechanisms for therapeutic purposes. These materials exhibit excellent hemostatic and tissue adhesion properties, promising for wound healing and surgical adhesives (Ryu et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-methyl-1,3-dihydroisoindol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-11-5-7-3-2-4-9(10)8(7)6-11;;/h2-4H,5-6,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCHYTWKQXRGNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C(=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride | |

CAS RN |

1798758-64-1 |

Source

|

| Record name | 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2511581.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2511585.png)

![5-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2511588.png)

![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)

![2-[1-(1,2,5-Dithiazepan-5-yl)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2511597.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2511602.png)